molecular formula C18H21N3O4S B10880387 1-(Benzylsulfonyl)-4-(2-nitrobenzyl)piperazine

1-(Benzylsulfonyl)-4-(2-nitrobenzyl)piperazine

Cat. No.: B10880387
M. Wt: 375.4 g/mol
InChI Key: MFJOPPQRBAHORD-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(2-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with benzylsulfonyl and 2-nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:

    Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride is prepared by reacting benzyl alcohol with chlorosulfonic acid under controlled conditions.

    Nucleophilic Substitution: The benzylsulfonyl chloride is then reacted with piperazine to form 1-(Benzylsulfonyl)piperazine.

    Nitration: The final step involves the nitration of 1-(Benzylsulfonyl)piperazine using a nitrating agent such as nitric acid to introduce the 2-nitrobenzyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and nitrobenzyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 1-(Benzylsulfonyl)-4-(2-aminobenzyl)piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

    Hydrolysis: Benzyl alcohol, sulfonic acid derivatives, and piperazine derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(2-nitrobenzyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(2-nitrobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

    1-(Benzylsulfonyl)piperazine: Lacks the nitrobenzyl group, making it less versatile in certain applications.

    4-(2-Nitrobenzyl)piperazine: Lacks the benzylsulfonyl group, which may affect its reactivity and applications.

Uniqueness: 1-(Benzylsulfonyl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both benzylsulfonyl and nitrobenzyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C18H21N3O4S/c22-21(23)18-9-5-4-8-17(18)14-19-10-12-20(13-11-19)26(24,25)15-16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

MFJOPPQRBAHORD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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